Bis(dichlorophosphino)methylamine

Description

BenchChem offers high-quality Bis(dichlorophosphino)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dichlorophosphino)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(dichlorophosphanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUZIHBLOWYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl4NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170142 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17648-16-7 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(dichlorophosphino)methylamine

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

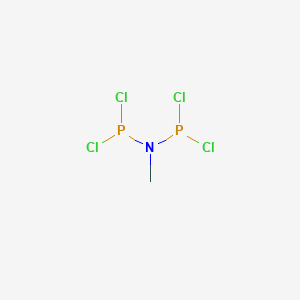

Bis(dichlorophosphino)methylamine, with the CAS number 17648-16-7 , is a reactive organophosphorus compound that serves as a versatile precursor in the synthesis of various phosphorus-containing molecules.[1][2][3] Its structure features a central methylamine nitrogen atom bonded to two dichlorophosphino (-PCl₂) groups. This arrangement of reactive P-Cl bonds makes it a valuable building block for creating complex organophosphorus ligands, which are pivotal in catalysis and materials science. This guide provides a detailed overview of its properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.

While direct pharmaceutical applications of Bis(dichlorophosphino)methylamine are not widely documented, the broader class of organophosphorus compounds is of immense importance in medicinal chemistry. These compounds are integral to the development of antiviral drugs, anticancer agents, and bisphosphonates for bone-related diseases. The unique reactivity of molecules like Bis(dichlorophosphino)methylamine allows for the construction of novel phosphorus-based scaffolds that are essential for drug design and discovery.

Chemical and Physical Properties

Bis(dichlorophosphino)methylamine is a moisture-sensitive compound, a common characteristic of many organophosphorus halides.[2] Due to its reactivity, detailed physical properties such as melting and boiling points are not extensively reported in readily available literature.

| Property | Value | Source(s) |

| CAS Number | 17648-16-7 | [1][2][3] |

| Molecular Formula | CH₃Cl₄NP₂ | [1][2] |

| Molecular Weight | 232.80 g/mol | [2] |

| IUPAC Name | N,N-bis(dichlorophosphanyl)methanamine | [1] |

| Synonyms | Bis(dichlorophosphino)methylamine | [1] |

| Appearance | Off-white to slight yellow solid | [4] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of Bis(dichlorophosphino)methylamine is not readily available in the reviewed literature. However, related compounds, such as the oxidized derivative Bis(dichlorophosphinyl)methylamine ([

The following diagram illustrates a plausible synthetic workflow based on analogous reactions.

Caption: Plausible synthetic workflow for Bis(dichlorophosphino)methylamine.

Spectroscopic Characterization

Detailed spectroscopic data for Bis(dichlorophosphino)methylamine is not extensively published. However, based on the analysis of its oxidized analogs and general principles of spectroscopy, the following characteristics can be anticipated:[5]

-

³¹P NMR: A sharp singlet in the ³¹P NMR spectrum is expected, with a chemical shift characteristic of a trivalent phosphorus atom bonded to two chlorine atoms and a nitrogen atom. PubChem indicates the availability of ³¹P NMR data, including chemical shift and spin-spin coupling constants.[1]

-

¹H NMR: The ¹H NMR spectrum would likely show a singlet for the methyl protons. Coupling to the two phosphorus nuclei (²J(P,H)) might be observed, potentially leading to a triplet or a more complex multiplet.

-

¹³C NMR: A single resonance for the methyl carbon is expected, which may also exhibit coupling to the phosphorus atoms (¹J(P,C)).

-

IR Spectroscopy: The infrared spectrum would be characterized by stretching and bending vibrations of the C-H, C-N, P-Cl, and P-N bonds.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and other fragments.

Reactivity and Potential Applications

The reactivity of Bis(dichlorophosphino)methylamine is dominated by the two dichlorophosphino groups. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, making this compound a valuable precursor for the synthesis of a wide range of organophosphorus compounds.

Reactions with Amines

Bis(dichlorophosphino)methylamine and its oxidized analogs react with primary and secondary amines, leading to the substitution of the chlorine atoms. For instance, the reaction of the oxidized form, Bis(dichlorophosphinyl)methylamine, with dimethylamine results in the formation of mono-, bis-, tris-, and tetrakis-dimethylamino derivatives.[6] Furthermore, reactions with primary amines can lead to cyclization, forming cyclodiphosphazanes.[7] These reactions highlight the potential of Bis(dichlorophosphino)methylamine as a scaffold for building complex nitrogen- and phosphorus-containing heterocyclic systems.

Caption: Reactivity of Bis(dichlorophosphino)methylamine with amines.

Potential Applications in Ligand Synthesis

The ability to substitute the chlorine atoms with various nucleophiles makes Bis(dichlorophosphino)methylamine a promising candidate for the synthesis of novel phosphine ligands. By reacting it with appropriate nucleophiles, such as primary or secondary phosphines, alcohols, or Grignard reagents, a diverse library of bidentate phosphine ligands can be generated. These ligands can then be used in transition-metal catalysis for a variety of organic transformations.

Safety and Handling

Bis(dichlorophosphino)methylamine is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

Bis(dichlorophosphino)methylamine is a highly reactive organophosphorus compound with significant potential as a building block in synthetic chemistry. Its two dichlorophosphino groups provide reactive sites for the introduction of a wide range of functionalities, enabling the synthesis of novel phosphine ligands and complex heterocyclic systems. While its direct applications in drug development are not yet established, its role as a precursor to more complex organophosphorus molecules, which are vital in medicinal chemistry, underscores its importance. Researchers working with this compound should be well-versed in its reactivity and adhere to strict safety protocols due to its hazardous nature. Further exploration of the chemistry of Bis(dichlorophosphino)methylamine is likely to uncover new synthetic methodologies and applications in catalysis and materials science.

References

- R. Keat. Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P(:O)]2NMe. Journal of the Chemical Society, Dalton Transactions, 1972, 2192-2196. [Link]

- R. Keat. Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1970, 2732-2735. [Link]

- R. Keat. Cyclisation of bis(dichlorophosphino)-, bis(dichlorophosphinoyl)-, and bis(dichlorophosphinothioyl)-amines by primary amines. Journal of the Chemical Society, Dalton Transactions, 1972, 2196-2200. [Link]

- PubChem. Bis(dichlorophosphino)methylamine. National Center for Biotechnology Information. [Link]

- LookChem. Best price/ Bis(dichlorophosphino)MethylaMine, Min. 97% CAS NO.17648-16-7. [Link]

- NIST. Bis(dichlorophosphino)methylamine. National Institute of Standards and Technology. [Link]

Sources

- 1. Bis(dichlorophosphino)methylamine | CH3Cl4NP2 | CID 140264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Bis(dichlorophosphino)methylamine [webbook.nist.gov]

- 4. Best price/ Bis(dichlorophosphino)MethylaMine, Min. 97% CAS NO.17648-16-7, CasNo.17648-16-7 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 5. Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P(:O)]2NMe - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Cyclisation of bis(dichlorophosphino)-, bis(dichlorophosphinoyl)-, and bis(dichlorophosphinothioyl)-amines by primary amines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(dichlorophosphino)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methylamine, with the chemical formula CH₃Cl₄NP₂, is a reactive organophosphorus compound that serves as a versatile building block in synthetic and coordination chemistry. Its unique structure, featuring a central nitrogen atom bonded to two dichlorophosphino groups, gives rise to interesting electronic properties and reactivity patterns. This guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic signature, and synthetic methodology of bis(dichlorophosphino)methylamine, intended to be a valuable resource for researchers in academia and industry.

Introduction

Bis(dichlorophosphino)methylamine, systematically named N,N-bis(dichlorophosphanyl)methanamine[1], is a phosphorus(III) compound of significant interest due to the presence of multiple reactive P-Cl bonds and its potential as a chelating ligand in coordination chemistry. The central methylamino bridge connects two phosphorus centers, influencing the overall geometry and electronic communication between the phosphino groups. Understanding the nuanced details of its molecular architecture and the nature of its chemical bonds is paramount for predicting its reactivity and designing novel applications.

Molecular Structure and Bonding

Key Structural Parameters (Predicted and Inferred):

| Parameter | Predicted/Inferred Value | Source/Basis |

| P-N Bond Length | ~1.70 Å | Based on related aminophosphine structures |

| P-Cl Bond Length | ~2.04 Å | Based on related chlorophosphine structures |

| N-C Bond Length | ~1.47 Å | Standard N-C single bond length |

| P-N-P Bond Angle | 115-125° | Influenced by steric hindrance and nitrogen hybridization |

| Cl-P-Cl Bond Angle | ~100° | Typical for trivalent phosphorus halides |

| C-N-P Bond Angle | ~120° | Suggestive of a trigonal planar or near-planar nitrogen geometry |

Diagram: Predicted Molecular Structure of Bis(dichlorophosphino)methylamine

Caption: Predicted structure of Bis(dichlorophosphino)methylamine.

Bonding Considerations:

The bonding in bis(dichlorophosphino)methylamine is a subject of considerable interest. The geometry at the central nitrogen atom is crucial in determining the overall shape of the molecule and the orientation of the phosphorus lone pairs. Several factors are at play:

-

Nitrogen Hybridization: The nitrogen atom can adopt a hybridization state ranging from sp³ (pyramidal geometry) to sp² (trigonal planar geometry). A planar geometry at the nitrogen would imply delocalization of the nitrogen lone pair into the d-orbitals of the phosphorus atoms, a phenomenon known as pπ-dπ bonding. This would result in a shorter P-N bond and a wider P-N-P bond angle.

-

Steric Hindrance: The bulky dichlorophosphino groups and the methyl group create steric repulsion, which tends to favor a wider P-N-P bond angle to minimize these interactions.

-

Electronic Effects: The electronegative chlorine atoms withdraw electron density from the phosphorus atoms, influencing their Lewis acidity and the nature of the P-N bond.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of bis(dichlorophosphino)methylamine.

3.1. ³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is the most direct method for characterizing this compound. Due to the C₂ symmetry of the molecule, the two phosphorus nuclei are chemically equivalent, leading to a single resonance in the proton-decoupled ³¹P NMR spectrum.

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling Constants | Reference |

| ³¹P | ~160-170 ppm | Singlet | N/A | [2] |

The chemical shift in the downfield region is characteristic of trivalent phosphorus atoms bonded to electronegative substituents like chlorine and nitrogen.

3.2. ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the methyl group.

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling Constants | Reference |

| ¹H (CH₃) | ~3.0 ppm | Doublet | ³J(P,H) ≈ 10-15 Hz | Inferred from related compounds |

The methyl protons are coupled to the two equivalent phosphorus nuclei, resulting in a doublet. The magnitude of the three-bond P-H coupling constant provides further structural information.

3.3. Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the characteristic vibrational modes of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P-Cl Stretch | 450-550 | Strong |

| P-N Stretch | 900-1000 | Medium-Strong |

| N-C Stretch | 1100-1200 | Medium |

| C-H Stretch (CH₃) | 2850-2960 | Medium |

The P-Cl stretching frequency is a particularly strong and characteristic absorption for this class of compounds.

Synthesis and Reactivity

4.1. Synthetic Protocol

A common method for the synthesis of bis(dichlorophosphino)methylamine involves the reaction of methylamine with an excess of phosphorus trichloride.

Diagram: Synthetic Pathway

Caption: Synthesis of bis(dichlorophosphino)methylamine.

Experimental Protocol:

Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents and byproducts.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet (to vent HCl) is charged with a solution of phosphorus trichloride in an inert solvent (e.g., dichloromethane or toluene).

-

Addition of Methylamine: The flask is cooled in an ice bath, and a solution of methylamine in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is filtered to remove any precipitated methylamine hydrochloride. The solvent and excess phosphorus trichloride are removed from the filtrate by distillation under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure bis(dichlorophosphino)methylamine as a colorless liquid.

4.2. Reactivity

The reactivity of bis(dichlorophosphino)methylamine is dominated by the nucleophilic character of the phosphorus lone pairs and the lability of the P-Cl bonds.

-

Coordination Chemistry: It can act as a bidentate P,P-chelating ligand to form complexes with a variety of transition metals. The chelate ring size and the steric bulk of the ligand influence the stability and reactivity of the resulting metal complexes.

-

Substitution Reactions: The chlorine atoms can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and Grignard reagents, providing access to a wide range of substituted aminophosphine derivatives.

-

Oxidation: The phosphorus(III) centers can be easily oxidized to phosphorus(V) by oxidizing agents such as hydrogen peroxide or sulfur to form the corresponding phosphoryl or thiophosphoryl derivatives.

Safety and Handling

Bis(dichlorophosphino)methylamine is a hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.

-

Reactivity: It is sensitive to moisture and air, reacting to form corrosive and toxic byproducts.

-

Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

Bis(dichlorophosphino)methylamine is a fundamentally important and highly reactive organophosphorus compound. Its unique molecular structure and bonding give rise to a rich and diverse chemistry. This guide has provided a detailed overview of its key properties, which will be of value to researchers and scientists working in the fields of synthetic chemistry, catalysis, and materials science. Further experimental and theoretical studies are warranted to fully elucidate the nuances of its structure and reactivity, which will undoubtedly pave the way for new and exciting applications.

References

-

PubChem. Bis(dichlorophosphino)methylamine. National Center for Biotechnology Information. [Link]

-

SpectraBase. bis(diphenylphosphino)-methyl-amine. [Link] (Note: This is for a related compound, and the chemical shift for the title compound is an educated estimation).

Sources

Spectroscopic Characterization of Bis(dichlorophosphino)methylamine: A Technical Guide

Foreword: Unveiling the Molecular Signature of a Key Phosphorus Ligand

Bis(dichlorophosphino)methylamine, with the chemical formula CH₃N(PCl₂)₂, is a fascinating and reactive organophosphorus compound that serves as a versatile building block in coordination chemistry and synthetic chemistry. Its two dichlorophosphino groups attached to a central methylamine moiety create a unique electronic and steric environment, making it an important ligand for the synthesis of various metal complexes, some of which exhibit interesting catalytic properties. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of Bis(dichlorophosphino)methylamine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The aim is to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to confidently identify, characterize, and utilize this compound in their work.

Molecular Structure and its Spectroscopic Implications

A clear understanding of the molecular geometry of Bis(dichlorophosphino)methylamine is the foundation for interpreting its spectroscopic data. The molecule features a central nitrogen atom bonded to a methyl group and two phosphorus atoms. Each phosphorus atom is, in turn, bonded to two chlorine atoms.

Figure 1: 2D representation of the molecular structure of Bis(dichlorophosphino)methylamine.

This structure dictates the number and types of signals expected in its NMR spectra and the characteristic vibrational modes observed in its IR spectrum. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a comprehensive NMR analysis, while the various chemical bonds (C-H, C-N, P-N, P-Cl) will give rise to distinct absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of Bis(dichlorophosphino)methylamine in solution. By probing the magnetic environments of the hydrogen, carbon, and phosphorus nuclei, we can gain precise information about the connectivity and electronic nature of the molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of Bis(dichlorophosphino)methylamine.

Instrumentation:

-

A high-resolution NMR spectrometer operating at a field strength of at least 300 MHz for ¹H NMR is recommended.

Sample Preparation:

-

Solvent Selection: Due to the reactive nature of the P-Cl bonds, a dry, aprotic deuterated solvent such as deuterated chloroform (CDCl₃) or benzene-d₆ (C₆D₆) should be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of Bis(dichlorophosphino)methylamine in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external standard (δ = 0.0 ppm).

Data Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT sequence) is necessary to simplify the spectrum and enhance the signal-to-noise ratio.

-

³¹P NMR: A proton-decoupled ³¹P NMR experiment will provide a single, sharp signal for the equivalent phosphorus nuclei.

Figure 2: A generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of Bis(dichlorophosphino)methylamine is expected to be relatively simple, dominated by the signal from the methyl (CH₃) protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| [Data from Nixon, 1968] | [Data from Nixon, 1968] | [Data from Nixon, 1968] | N-CH ₃ |

Interpretation: The methyl protons are coupled to the two equivalent phosphorus nuclei. This coupling, known as phosphorus-proton coupling (³J(P,H)), will split the methyl proton signal into a characteristic pattern. Given that the protons are coupled to two equivalent spin-1/2 phosphorus nuclei, the signal is expected to be a triplet, following the n+1 rule where n is the number of equivalent phosphorus atoms. The magnitude of the coupling constant provides valuable information about the geometry of the N-P-C-H dihedral angle. The chemical shift of the methyl group is influenced by the electron-withdrawing nature of the two dichlorophosphino groups.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon environment in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity (in ³¹P coupled spectrum) | Coupling Constant (Hz) | Assignment |

| [Data unavailable in initial search] | [Data unavailable in initial search] | [Data unavailable in initial search] | N-C H₃ |

Interpretation: A single resonance is expected for the methyl carbon. In a ³¹P-coupled spectrum, this signal would be split into a triplet due to coupling with the two phosphorus nuclei (²J(P,C)). The chemical shift will be influenced by the electronegativity of the attached nitrogen and the two phosphorus groups.

³¹P NMR Spectral Data and Interpretation

³¹P NMR is particularly informative for phosphorus-containing compounds.

Expected ³¹P NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| [Data from Nixon, 1968] | Singlet | N(P Cl₂)₂ |

Interpretation: Since the two phosphorus atoms in Bis(dichlorophosphino)methylamine are chemically equivalent, the proton-decoupled ³¹P NMR spectrum should exhibit a single, sharp signal. The chemical shift of this signal is highly characteristic of a trivalent phosphorus atom bonded to a nitrogen and two chlorine atoms. The significant downfield shift is indicative of the deshielding effect of the electronegative chlorine and nitrogen atoms. The PubChem database entry for this compound mentions the availability of ³¹P NMR data, including chemical shift and spin-spin coupling constants, from SpringerMaterials, which corroborates the expected complexity of the spectrum.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer is typically used.

Sample Preparation:

-

Liquid Film: Due to its liquid nature at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, a dilute solution in a suitable solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform) can be prepared and analyzed in a liquid cell.

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is first recorded.

-

The sample spectrum is then acquired, and the background is automatically subtracted.

-

The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of Bis(dichlorophosphino)methylamine will display characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Data from Nixon, 1968] | [Data from Nixon, 1968] | C-H stretching (methyl group) |

| [Data from Nixon, 1968] | [Data from Nixon, 1968] | C-H bending (methyl group) |

| [Data from Nixon, 1968] | [Data from Nixon, 1968] | P-N stretching |

| [Data from Nixon, 1968] | [Data from Nixon, 1968] | P-Cl stretching |

Interpretation:

-

C-H Vibrations: The absorptions corresponding to the stretching and bending vibrations of the methyl C-H bonds are expected in their typical regions.

-

P-N Bond: The P-N stretching vibration is a key diagnostic peak and typically appears in the region of 900-1100 cm⁻¹.

-

P-Cl Bonds: The P-Cl stretching vibrations are expected to appear at lower wavenumbers, typically in the 450-550 cm⁻¹ range. The presence of two P-Cl bonds on each phosphorus atom may lead to both symmetric and asymmetric stretching modes.

The synthesis and characterization of Bis(dichlorophosphino)methylamine and related compounds have been reported, with IR spectroscopy being a key analytical tool.[1]

Conclusion and Future Perspectives

The spectroscopic data presented in this guide provide a comprehensive "fingerprint" of Bis(dichlorophosphino)methylamine. The combined application of ¹H, ¹³C, and ³¹P NMR, alongside IR spectroscopy, allows for unambiguous identification and characterization of this important phosphorus compound. A detailed understanding of these spectroscopic features is crucial for quality control during its synthesis and for monitoring its reactivity in subsequent chemical transformations. Future research could involve more advanced NMR techniques, such as 2D correlation spectroscopy (e.g., HMBC, HSQC), to further probe the through-bond and through-space interactions within the molecule. Additionally, solid-state NMR and Raman spectroscopy could provide valuable insights into its structure and bonding in the solid phase.

References

- Nixon, J. F. (1968). Phosphorus–fluorine compounds. Part X. Alkylaminobisdichloro- and alkylaminobisdifluoro-phosphines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2689-2692.

-

PubChem. (n.d.). Bis(dichlorophosphino)methylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Bis(dichlorophosphino)methylamine with Nucleophiles

Abstract

Bis(dichlorophosphino)methylamine, CH₃N(PCl₂)₂, is a highly reactive organophosphorus compound characterized by its central nitrogen atom bonded to two dichlorophosphino groups. The presence of four electrophilic phosphorus-chlorine (P-Cl) bonds makes it a versatile precursor for the synthesis of a diverse array of phosphorus-nitrogen containing compounds, including heterocyclic systems and functionalized phosphines. This technical guide provides a comprehensive overview of the reactivity of bis(dichlorophosphino)methylamine with various nucleophiles, including primary and secondary amines, alcohols, and Grignard reagents. The document details reaction mechanisms, provides field-proven experimental protocols, and presents expected spectroscopic data, with a particular focus on ³¹P NMR, to assist researchers in the synthesis and characterization of novel organophosphorus molecules.

Introduction: The Chemical Landscape of Bis(dichlorophosphino)methylamine

Bis(dichlorophosphino)methylamine is a key building block in organophosphorus chemistry. Its reactivity is dominated by the susceptibility of the P-Cl bonds to nucleophilic attack. The lone pair of electrons on the central methylamine nitrogen can also influence the reactivity of the phosphorus centers. Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling the outcomes of its reactions with different nucleophiles. This guide will explore these reactions in detail, providing both theoretical understanding and practical guidance for laboratory synthesis.

Reaction with Amine Nucleophiles: A Gateway to Phosphorus-Nitrogen Heterocycles

The reaction of bis(dichlorophosphino)methylamine with amines is a powerful method for the synthesis of various phosphorus-nitrogen compounds, most notably four-membered diazadiphosphetidine rings. The nature of the amine nucleophile (primary or secondary) dictates the final product.

Reaction with Primary Amines: Formation of 1,3-Diaza-2,4-diphosphetidines

Primary amines react with bis(dichlorophosphino)methylamine in a cyclization reaction to yield 1,3-dialkyl-2,4-dichloro-1,3,2,4-diazadiphosphetidines.[1] This reaction proceeds through a stepwise substitution of the chlorine atoms, followed by an intramolecular cyclization.

Mechanism:

The reaction is believed to proceed through the initial formation of a phosphinoamine intermediate, which then undergoes a rapid intramolecular cyclization. The use of a tertiary amine base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Figure 1: Proposed reaction pathway for the formation of 1,3,2,4-diazadiphosphetidines.

Experimental Protocol: Synthesis of 1,3-di-tert-butyl-2,4-dichloro-1,3,2,4-diazadiphosphetidine

-

Materials:

-

Bis(dichlorophosphino)methylamine (1.0 eq)

-

tert-Butylamine (3.0 eq)[1]

-

Triethylamine (2.2 eq)

-

Anhydrous diethyl ether or toluene

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve bis(dichlorophosphino)methylamine in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of tert-butylamine and triethylamine in anhydrous diethyl ether and add it dropwise to the stirred solution of bis(dichlorophosphino)methylamine over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the reaction mixture under inert atmosphere to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by distillation or recrystallization from a suitable solvent like hexane.

-

Reaction with Secondary Amines: Formation of Acyclic Phosphinoamines

In contrast to primary amines, secondary amines react with bis(dichlorophosphino)methylamine to yield acyclic aminophosphine derivatives. The steric hindrance of the secondary amine prevents the intramolecular cyclization from occurring.

Experimental Protocol: Synthesis of N-methyl-N,N-bis(di(diethylamino)phosphino)amine

-

Materials:

-

Bis(dichlorophosphino)methylamine (1.0 eq)

-

Diethylamine (4.2 eq)

-

Anhydrous hexane

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve bis(dichlorophosphino)methylamine in anhydrous hexane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylamine to the stirred solution.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Filter off the diethylamine hydrochloride salt.

-

Remove the solvent from the filtrate under vacuum to obtain the product.

-

Reaction with Alcohols: Synthesis of Phosphonamidites and Related Compounds

The reaction of bis(dichlorophosphino)methylamine with alcohols in the presence of a base leads to the formation of phosphonamidites. These compounds are valuable intermediates in the synthesis of various organophosphorus compounds, including ligands for catalysis.

Mechanism:

The reaction proceeds via a nucleophilic substitution of the chlorine atoms by the alkoxy groups. The stoichiometry of the alcohol and the reaction conditions can be controlled to achieve mono-, di-, tri-, or tetra-substitution.

Figure 2: General scheme for the reaction of bis(dichlorophosphino)methylamine with alcohols.

Experimental Protocol: Synthesis of N-methyl-N,N-bis(diethoxyphosphino)amine

-

Materials:

-

Bis(dichlorophosphino)methylamine (1.0 eq)

-

Anhydrous ethanol (4.0 eq)

-

Anhydrous triethylamine (4.2 eq)

-

Anhydrous diethyl ether

-

-

Procedure:

-

To a stirred solution of bis(dichlorophosphino)methylamine in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of anhydrous ethanol and triethylamine in diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

-

Filter the triethylamine hydrochloride precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Reaction with Grignard Reagents: Formation of C-P Bonds

Grignard reagents (RMgX) are powerful nucleophiles that can react with the P-Cl bonds of bis(dichlorophosphino)methylamine to form new carbon-phosphorus bonds. This reaction provides a direct route to the synthesis of tertiary phosphines.

Mechanism:

The highly polar C-Mg bond of the Grignard reagent delivers a carbanion to the electrophilic phosphorus center, displacing the chloride ion. The reaction proceeds in a stepwise manner, and the degree of substitution can be controlled by the stoichiometry of the Grignard reagent.

Experimental Protocol: Synthesis of N-methyl-N,N-bis(diphenylphosphino)amine

-

Materials:

-

Bis(dichlorophosphino)methylamine (1.0 eq)

-

Phenylmagnesium bromide (4.0 eq, solution in THF)[2]

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve bis(dichlorophosphino)methylamine in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the solution of phenylmagnesium bromide in THF to the cooled, stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The product can be purified by column chromatography or recrystallization.

-

Spectroscopic Characterization: The Power of ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of the products from the reactions of bis(dichlorophosphino)methylamine. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of the substituents.

| Compound Class | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Bis(dichlorophosphino)methylamine (starting material) | ~160-170 |

| 1,3-Dialkyl-2,4-dichloro-1,3,2,4-diazadiphosphetidines | ~200-220 |

| Acyclic Phosphinoamines (e.g., N,N-bis(diaminophosphino)amines) | ~80-120 |

| Phosphonamidites (e.g., N,N-bis(dialkoxyphosphino)amines) | ~140-160 |

| Tertiary Phosphines (e.g., N,N-bis(diarylphosphino)amines) | ~20-40 |

Table 1: Representative ³¹P NMR chemical shift ranges for compounds derived from bis(dichlorophosphino)methylamine. Note: These are approximate ranges and can vary depending on the specific substituents.

Conclusion and Future Outlook

Bis(dichlorophosphino)methylamine is a versatile and highly reactive building block in organophosphorus chemistry. Its reactions with a variety of nucleophiles provide access to a wide range of phosphorus-nitrogen containing compounds with potential applications in catalysis, materials science, and medicinal chemistry. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in these fields, enabling the synthesis and exploration of novel organophosphorus architectures. Further research into the reactivity of this compound with other classes of nucleophiles and the development of stereoselective transformations will undoubtedly continue to expand its synthetic utility.

References

-

Keat, R. Cyclisation of bis(dichlorophosphino)-, bis(dichlorophosphinoyl)-, and bis(dichlorophosphinothioyl)-amines by primary amines. Journal of the Chemical Society, Dalton Transactions. 1972 , 21, 2433-2437. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

Wikipedia. Phenylmagnesium bromide. [Link]

-

Chemguide. Amines as nucleophiles. [Link]

-

University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Bis(dichlorophosphino)methylamine and Its Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the electronic properties of Bis(dichlorophosphino)methylamine, a molecule of significant interest in the broader field of organophosphorus chemistry. Given the relative scarcity of direct experimental data on this specific compound and its immediate derivatives, this document serves as a detailed roadmap for researchers. It outlines a synergistic approach that combines state-of-the-art computational modeling with established experimental techniques to fully characterize the electronic landscape of this class of molecules. By elucidating the synthesis, theoretical underpinnings, and practical methodologies for characterization, this guide aims to empower researchers to explore the potential of Bis(dichlorophosphino)methylamine derivatives in materials science, catalysis, and as novel ligands in coordination chemistry.

Introduction: The Significance of Bis(dichlorophosphino)methylamine

Bis(dichlorophosphino)methylamine, with the chemical formula CH₃Cl₄NP₂ and CAS Number 17648-16-7, belongs to the versatile class of organophosphorus compounds.[1][2][3] These compounds are renowned for their diverse applications, ranging from ligands in catalysis and flame retardants to key building blocks in medicinal and agricultural chemistry.[4] The electronic structure of such molecules is paramount as it governs their reactivity, coordination ability with metals, and potential for development into advanced materials. The presence of two dichlorophosphino groups attached to a central methylamine nitrogen atom suggests a rich and tunable electronic character, making a thorough investigation of its properties a scientifically compelling endeavor.

This guide will navigate the reader through a logical progression, beginning with the synthesis of the core molecule and its derivatives. Subsequently, it will delve into a robust computational protocol designed to predict its electronic characteristics. Finally, a suite of experimental techniques will be detailed to validate and expand upon the theoretical findings.

Synthesis and Derivatization

The foundational step in exploring the electronic properties of Bis(dichlorophosphino)methylamine derivatives is their synthesis. The parent compound and its analogues can be prepared through established routes in organophosphorus chemistry.

Synthesis of the Core Moiety

The synthesis of related dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine has been reported, providing a strong basis for the preparation of Bis(dichlorophosphino)methylamine.[5] One common approach involves the reaction of a suitable phosphorus source with methylamine or its derivatives. For instance, bis(dichlorophosphinyl)methylamine, [Cl₂P(:O)]₂NMe, has been successfully prepared by reacting phosphoryl(V) chloride with dichlorophosphinylmethylamine, Cl₂P(:O)·NHMe.[5]

Derivatization Strategies

The true potential of Bis(dichlorophosphino)methylamine lies in the ability to modify its structure to tune its electronic properties. The chlorine atoms on the phosphorus centers are reactive sites amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For example, reactions with dimethylamine have been shown to yield mono-, bis-, tris-, and tetrakis-dimethylamino derivatives of bis(dichlorophosphinyl)methylamine.[6] This highlights the potential for creating a library of derivatives with systematically varied electronic characteristics.

Theoretical Investigation of Electronic Properties

Given the limited experimental data, a computational approach is an invaluable first step to predict and understand the electronic structure of Bis(dichlorophosphino)methylamine and its derivatives. Density Functional Theory (DFT) has proven to be a reliable method for calculating the properties of organophosphorus compounds.[7][8]

Computational Workflow

A typical computational workflow for investigating the electronic properties of a novel derivative would involve the following steps:

Caption: A typical DFT-based workflow for the in-silico characterization of electronic properties.

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial 3D structure of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.[9]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]

-

Electronic Property Calculation: A single-point energy calculation is then performed to obtain detailed information about the electronic structure.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and the energy of electronic transitions.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, hybridization, and charge distribution within the molecule. This can reveal the nature of the P-N and P-Cl bonds and how they are influenced by different substituents.[12][13]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Predicted Electronic Data (Hypothetical Derivatives)

To illustrate the utility of this approach, the following table presents hypothetical calculated electronic properties for Bis(dichlorophosphino)methylamine and two of its potential derivatives. Note: These values are for illustrative purposes and would need to be calculated for any specific derivative of interest.

| Compound | R Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | -Cl | -7.5 | -1.2 | 6.3 |

| 2 | -OCH₃ | -6.8 | -0.9 | 5.9 |

| 3 | -N(CH₃)₂ | -6.2 | -0.5 | 5.7 |

Experimental Characterization of Electronic Properties

While computational methods provide valuable predictions, experimental validation is crucial for a complete understanding. A multi-technique approach is recommended to probe the various facets of the electronic structure.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for confirming the synthesis and purity of the compounds and can also provide initial electronic insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are fundamental for structural elucidation.[14][15][16][17] The ³¹P NMR chemical shifts are particularly sensitive to the electronic environment around the phosphorus atoms.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes, such as the P-Cl, P-N, and P=O (in oxidized derivatives) stretches, which can be correlated with theoretical calculations.[18][19][20][21][22]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.[23][24][25][26]

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule, providing information on the energies of the HOMO and LUMO levels.[27][28][29]

-

Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Record the cyclic voltammogram by sweeping the potential and measuring the resulting current.

-

Data Analysis: Determine the onset oxidation and reduction potentials. These values can be used to estimate the HOMO and LUMO energy levels using empirical relationships.[30]

Caption: A simplified workflow for determining HOMO/LUMO energies using cyclic voltammetry.

Optical Properties: UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption onset can be used to determine the optical band gap, which is related to the HOMO-LUMO gap.[11][31][32][33]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or hexane).

-

Spectrum Acquisition: Record the absorption spectrum over the appropriate wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the absorption onset. The energy of the optical band gap can be calculated from the absorption onset using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the absorption onset.

Surface Electronic Structure: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical state of the elements within the top few nanometers of a material. For Bis(dichlorophosphino)methylamine derivatives, XPS can be used to probe the core level binding energies of phosphorus and nitrogen, which are sensitive to the local chemical environment and charge distribution.[34][35][36][37][38]

Bulk Electronic Properties: Conductivity Measurements

For derivatives that form solid-state materials, measuring the electrical conductivity is a key characterization step. The four-probe method is a standard technique for measuring the resistivity of materials, from which conductivity can be calculated.[39][40][41][42]

-

Sample Preparation: The material is typically pressed into a pellet of known dimensions.

-

Probe Contact: A four-point probe head with equally spaced pins is brought into contact with the surface of the pellet.

-

Measurement: A known current is passed through the outer two probes, and the voltage is measured across the inner two probes.

-

Calculation: The resistivity (ρ) is calculated from the measured current (I), voltage (V), and a geometric correction factor. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).

Conclusion and Future Outlook

The electronic properties of Bis(dichlorophosphino)methylamine and its derivatives represent a promising yet underexplored area of organophosphorus chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for their systematic investigation. By integrating computational modeling with a suite of experimental techniques, researchers can unlock a deep understanding of the structure-property relationships within this class of molecules. The tunability of the phosphorus centers offers a clear pathway to designing materials with tailored electronic characteristics for a wide range of applications. It is our hope that this guide will serve as a valuable resource and catalyst for future research in this exciting field.

References

-

Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. RSC Publishing. [Link]

-

Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. PubMed. [Link]

-

INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. OSTI.GOV. [Link]

-

Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. ACS Publications. [Link]

-

Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents. DTIC. [Link]

-

Classification of infrared spectra of organophosphorus compounds with artificial neural networks. SPIE Digital Library. [Link]

-

Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. [Link]

-

An electrospray mass spectrometric study of some mercury phosphine complexes. ElectronicsAndBooks. [Link]

-

Phosphaalkyne. Wikipedia. [Link]

-

Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Journal of the American Chemical Society. [Link]

-

A photoionization mass spectroscopic study on the formation of phosphanes in low temperature phosphine ices. PubMed Central. [Link]

-

Advanced Lab Course: UV-Vis Absorption Spectroscopy. Polymer Science. [Link]

-

XPS determination of the binding energies of phosphorus and nitrogen in phosphazenes. ResearchGate. [Link]

-

Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

-

Calculating HOMO-LUMO gap from UV-Vis spectra?. ResearchGate. [Link]

-

Bis(dichlorophosphino)methylamine | CH3Cl4NP2 | CID 140264. PubChem. [Link]

-

Four-point probe method to measure resistivity and conductivity. HIOKI. [Link]

-

Ultraviolet and Visible Spectroscopy. Oregon State University. [Link]

-

Natural Bond Orbital (NBO) Study of (5H-tetrazol-1-yl)(triphenylphosphine)gold [Au(tetz)(PPh3)]. ResearchGate. [Link]

-

Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. NIH. [Link]

-

4-Point Probe Method. Linseis. [Link]

-

X-ray photoelectron spectroscopic study of charge distributions in tetracovalent compounds of nitrogen and phosphorus. ACS Publications. [Link]

-

XPS determination of the binding energies of phosphorus and nitrogen in phosphazenes. SpringerLink. [Link]

-

Density functional theory calculation of lipophilicity for organophosphate type pesticides. ResearchGate. [Link]

-

Synthesis and Computational Analysis of Uranium(III)-Pnictogen Bonds. ACS Publications. [Link]

-

Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. [Link]

-

Density functional theory calculation of lipophilicity for organophosphate type pesticides. De Gruyter. [Link]

-

Electrochemical Characterization of Equilibria Involving Catalyst Precursors: Cyclic Voltammetry of Labile Organorhodium Complexes in Coordinating Solvents. ACS Publications. [Link]

-

Four Point Probe Measurement Explained. SURAGUS. [Link]

-

Engineering Phosphorus Doping Graphitic Carbon Nitride for Efficient Visible-Light Photocatalytic Hydrogen Production. MDPI. [Link]

-

Protocol for cyclic voltammetry. iGEM. [Link]

-

Study the temperature dependence of resistivity of a semiconductor (Four probe method) and to determine b. Academia.edu. [Link]

-

Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P(:O)]2NMe. Journal of the Chemical Society, Dalton Transactions. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Uni DUE. [Link]

-

Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

-

DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. ResearchGate. [Link]

-

Phosphorus. XPS Periodic Table. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

-

Properties of Phosphorus Compounds. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). HMDB. [Link]

-

Bis(dichlorophosphino)methylamine. NIST WebBook. [Link]

-

1H proton nmr spectrum of methylamine CH5N CH3NH2. Doc Brown. [Link]

-

13C nmr spectrum of methylamine CH5N CH3NH2. Doc Brown. [Link]

-

1 H NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[5][19]benzoquinone. ResearchGate. [Link]

Sources

- 1. Bis(dichlorophosphino)methylamine | CH3Cl4NP2 | CID 140264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Bis(dichlorophosphino)methylamine [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P(:O)]2NMe - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]

- 12. inorgchemres.org [inorgchemres.org]

- 13. NBO [cup.uni-muenchen.de]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 15. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS (Journal Article) | OSTI.GOV [osti.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. spiedigitallibrary.org [spiedigitallibrary.org]

- 23. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A photoionization mass spectroscopic study on the formation of phosphanes in low temperature phosphine ices† - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. uni-due.de [uni-due.de]

- 30. m.youtube.com [m.youtube.com]

- 31. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 32. researchgate.net [researchgate.net]

- 33. Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

- 36. XPS determination of the binding energies of phosphorus and nitrogen in phosphazenes - ProQuest [proquest.com]

- 37. Engineering Phosphorus Doping Graphitic Carbon Nitride for Efficient Visible-Light Photocatalytic Hydrogen Production | MDPI [mdpi.com]

- 38. Phosphorus | XPS Periodic Table | Thermo Fisher Scientific - CA [thermofisher.com]

- 39. Four-point probe method to measure resistivity and conductivity | FAQ | HIOKI [hioki.com]

- 40. linseis.com [linseis.com]

- 41. Four Point Probe Measurement Explained [suragus.com]

- 42. ossila.com [ossila.com]

Methodological & Application

Synthesis of Diphosphine Ligands Using Bis(dichlorophosphino)methylamine: A Detailed Protocol and Application Guide

An Application Guide for Researchers

Abstract

Diphosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis, enabling remarkable control over reaction selectivity and efficiency.[1] This application note provides a comprehensive guide for the synthesis of a specific and valuable class of diphosphine ligands—those featuring a central nitrogen atom bridge—using the versatile precursor, Bis(dichlorophosphino)methylamine. This document offers an in-depth look at the precursor's properties, detailed and field-tested synthetic protocols, crucial safety information, characterization techniques, and the underlying chemical principles that govern the synthesis. It is intended for researchers in organometallic chemistry, catalysis, and drug development who seek to leverage this powerful building block for creating novel ligand architectures.

Introduction: The Strategic Value of P-N-P Diphosphine Ligands

Diphosphine ligands, bidentate compounds featuring two phosphorus donor atoms, are indispensable in transition-metal catalysis. Their ability to form stable chelate complexes with metal centers allows for precise tuning of the catalyst's steric and electronic environment.[2] This control is paramount in achieving high rates and selectivities in critical industrial processes like hydroformylation, hydrogenation, and cross-coupling reactions.[2]

Among the diverse backbones used to connect the phosphorus atoms, a single-atom nitrogen linker offers unique advantages. The resulting P-N-P ligand framework creates a small "bite angle"—the P-M-P angle in the metal complex—which can enforce specific coordination geometries and influence the reactivity of the metal center in distinct ways compared to wider-bite-angle ligands.[3]

Bis(dichlorophosphino)methylamine, CH₃N(PCl₂)₂, stands out as a highly effective precursor for this class of ligands. Its central methylamino bridge is pre-installed, and the four reactive P-Cl bonds provide a straightforward pathway for introducing a wide variety of organic substituents via nucleophilic substitution. This allows for the systematic synthesis of a library of P-N-P ligands with tailored properties.

Precursor Profile: Bis(dichlorophosphino)methylamine

A thorough understanding of the starting material is critical for successful and safe synthesis.

| Property | Value | Source |

| IUPAC Name | N,N-bis(dichlorophosphanyl)methanamine | [4] |

| CAS Number | 17648-16-7 | [4][5][6] |

| Molecular Formula | CH₃Cl₄NP₂ | [4][7] |

| Molecular Weight | 232.80 g/mol | [4][7] |

| Appearance | Typically a colorless to light yellow liquid |

CRITICAL SAFETY PROTOCOL

Hazard Overview: Bis(dichlorophosphino)methylamine is a corrosive and hazardous substance. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[5][8] Reaction with water or moisture can release toxic hydrogen chloride gas.[9]

Mandatory Handling Procedures:

Inert Atmosphere: All handling and reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk line techniques.[5]

Ventilation: Work must be conducted within a certified chemical fume hood.[9]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles, and a flame-resistant lab coat.[8][9]

Storage: Store the reagent under inert gas in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as acids, bases, and oxidizing agents.[5][10]

In Case of Exposure:

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][8]

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

The Core Chemistry: Nucleophilic Substitution at Phosphorus

The synthesis of diphosphine ligands from Bis(dichlorophosphino)methylamine hinges on the classic principles of nucleophilic substitution. The phosphorus atoms in the precursor are highly electrophilic due to the electron-withdrawing effect of the four chlorine atoms. This makes them susceptible to attack by a wide range of nucleophiles.

The general transformation is: CH₃N(PCl₂)₂ + 4 R-Nu → CH₃N(PR₂)₂ + 4 Nu-Cl

Where R-Nu represents a nucleophilic reagent, such as:

-

Grignard Reagents (R-MgX): Highly effective for forming P-C bonds with alkyl or aryl groups.

-

Organolithium Reagents (R-Li): Another powerful class of nucleophiles for creating P-C bonds.[11]

-

Alcohols/Alkoxides (R-OH / R-O⁻): Used to synthesize phosphonite ligands.

-

Amines (R₂NH): Used to create aminophosphine ligands.[12][13]

The choice of nucleophile directly dictates the identity of the "R" groups on the final ligand. This modularity is the key strength of this synthetic approach, as it allows researchers to fine-tune the steric bulk and electronic properties (e.g., electron-donating or withdrawing) of the resulting diphosphine ligand. These properties are known to profoundly impact catalyst performance.

Experimental Protocol: Synthesis of a Symmetrical P-N-P Diphosphine

This section provides a detailed, step-by-step protocol for the synthesis of a symmetrical diphosphine ligand of the type CH₃N(PR₂)₂, using an organometallic reagent.

Objective: To synthesize Bis(diphenylphosphino)methylamine, CH₃N(PPh₂)₂, via the reaction of Bis(dichlorophosphino)methylamine with Phenylmagnesium bromide.

Workflow Diagram:

Caption: General workflow for P-N-P ligand synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Bis(dichlorophosphino)methylamine | ≥97% | Strem, Sigma-Aldrich | Handle with extreme care. |

| Phenylmagnesium bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | Anhydrous |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Degassed before use. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying. |

| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | For inert atmosphere. |

Step-by-Step Methodology

-

Glassware and Atmosphere Preparation: All glassware (a 250 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and stoppers) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a positive pressure of Argon or Nitrogen. Maintain this inert atmosphere throughout the entire procedure.

-

Reaction Setup: In the reaction flask, dissolve Bis(dichlorophosphino)methylamine (e.g., 2.33 g, 10.0 mmol) in 80 mL of anhydrous, degassed THF.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is crucial to control the highly exothermic reaction between the organometallic reagent and the P-Cl bonds, minimizing the formation of undesired side products.

-

Nucleophile Addition: Transfer Phenylmagnesium bromide (13.7 mL of a 3.0 M solution, 41.0 mmol, 4.1 equivalents) to the dropping funnel via a cannula or syringe. Add the Grignard reagent dropwise to the cold THF solution over approximately 60 minutes. A white precipitate (MgCl₂) will form. Causality Note: Slow, controlled addition prevents localized overheating and ensures a smooth, complete substitution reaction.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 16 hours.

-

Quenching: Cool the reaction flask to 0 °C using an ice/water bath. Cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Self-Validation: This step safely neutralizes any excess Grignard reagent. A vigorous reaction upon initial addition indicates the presence of unreacted organometallic species.

-

Extraction and Workup: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane (DCM) and shake. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/toluene mixture) or by column chromatography on silica gel (using an oxygen-free solvent system like hexane/ethyl acetate with 1% triethylamine).

Characterization: Verifying Your Ligand

Proper characterization is essential to confirm the identity and purity of the synthesized diphosphine ligand.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands.[14] The synthesized CH₃N(PPh₂)₂ should exhibit a single sharp peak in the ³¹P{¹H} NMR spectrum. A common impurity is the corresponding phosphine oxide, CH₃N(P(O)Ph₂)₂, which arises from exposure to air and will appear at a significantly different chemical shift (further downfield).[14] NMR is an ideal non-invasive method for analyzing these often air-sensitive compounds.[14]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic backbone and the substituents on the phosphorus atoms.[15]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product.

| Technique | Expected Result for CH₃N(PPh₂)₂ |

| ³¹P{¹H} NMR | A single resonance. |

| ¹H NMR | A doublet for the N-CH₃ protons (due to P-H coupling) and multiplets for the phenyl protons. |

| MS (ESI+) | Peak corresponding to [M+H]⁺. |

Conclusion and Outlook

Bis(dichlorophosphino)methylamine is a powerful and highly modular precursor for the synthesis of P-N-P diphosphine ligands. The straightforward nucleophilic substitution chemistry allows for the introduction of a vast array of functionalities at the phosphorus centers. By carefully selecting these substituents, researchers can rationally design ligands that tune the properties of metal catalysts for specific applications, from industrial chemical production to the synthesis of fine chemicals and pharmaceuticals.[16][17] The protocols and insights provided herein offer a solid foundation for scientists to explore and innovate within this exciting field of ligand synthesis.

References

-

Design and Synthesis of Diphosphine Ligands Based on the Chiral Biindolyl Scaffold and Their Application in Transition-Metal Catalysis. ACS Publications. [Link]

- Diphosphine ligands.

-

Catalytic applications of small bite-angle diphosphorus ligands with single-atom linkers. Heriot-Watt University. [Link]

-

Diphosphine ligand – Knowledge and References. Taylor & Francis. [Link]

-

Diphosphine ligands - Wikipedia. Wikipedia. [Link]

-

[Cp*Rh] Monohydrides Supported by Diphosphine Ligands: Synthesis, Characterization, and Multifrequency Nuclear Magnetic Resonance Studies. KU ScholarWorks. [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

-

[Cp*Rh] Monohydrides Supported by Diphosphine Ligands: Synthesis, Characterization, and Multifrequency Nuclear Magnetic Resonance Studies. ProQuest. [Link]

-

Bis(dichlorophosphino)methylamine | CH3Cl4NP2 | CID 140264. PubChem - NIH. [Link]

-

Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

-

Synthesis, Reactions, and 31P NMR Analysis of (Diphosphine)platinum Dithiolates. American Chemical Society. [Link]

-

Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... ResearchGate. [Link]

-

Bis(dichlorophosphino)methylamine. NIST WebBook. [Link]

-

amines as nucleophiles. Chemguide. [Link]

-

To get from left to right, they use CH3NH2. How is this possible? How can methylamine do nucleophilic substitution here? Reddit. [Link]

-

Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. ResearchGate. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pure.hw.ac.uk [pure.hw.ac.uk]

- 4. Bis(dichlorophosphino)methylamine | CH3Cl4NP2 | CID 140264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Bis(dichlorophosphino)methylamine [webbook.nist.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.ca [fishersci.ca]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. reddit.com [reddit.com]

- 14. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 15. DSpace [kuscholarworks.ku.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Bis(dichlorophosphino)methylamine as a Versatile Precursor for Chiral P,N,P-Ligand Synthesis

Abstract

Bis(dichlorophosphino)methylamine, MeN(PCl₂), is a highly reactive and versatile building block for the synthesis of advanced phosphine ligands. Its defining feature—two dichlorophosphino groups bridged by a central methylamino unit—provides a compact P,N,P backbone. The reactivity of the phosphorus-chlorine bonds allows for straightforward nucleophilic substitution, enabling the introduction of a wide array of chiral auxiliaries. This guide provides a comprehensive overview, detailed protocols, and practical insights into the utilization of MeN(PCl₂) for the preparation of P-stereogenic and backbone-chiral ligands, with a focus on their application in asymmetric catalysis.

Introduction: The Strategic Advantage of the P-N-P Backbone

Chiral phosphines are a cornerstone of modern asymmetric catalysis, serving as essential ligands that dictate the stereochemical outcome of metal-catalyzed reactions.[1] The choice of ligand is paramount for achieving high activity and enantioselectivity.[2] Bis(dichlorophosphino)methylamine (PubChem CID: 140264) has emerged as a valuable precursor due to several key characteristics[3]:

-

Convergent Synthesis: The MeN(PCl₂) core allows for the simultaneous introduction of two identical chiral groups in a single synthetic step, leading to efficient C₂-symmetric ligand formation.

-

Tunable Sterics and Electronics: The nucleophilic substitution at the phosphorus centers is highly versatile. By choosing different chiral alcohols, amines, or organometallic reagents, researchers can systematically modify the steric bulk and electronic properties of the resulting ligand to optimize catalyst performance for a specific transformation.[4]

-

Short-Bite Angle: The P-N-P framework results in ligands with a small natural bite angle. This geometric constraint can enforce specific coordination geometries on the metal center, which is often beneficial for achieving high enantioselectivity in reactions like hydrogenation and hydroformylation.[5]